molecular formula C10H9ClO2 B2966974 (1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol CAS No. 556026-00-7

(1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol

Cat. No. B2966974
CAS RN: 556026-00-7
M. Wt: 196.63
InChI Key: CDHCVIVEPPHYOH-MRVPVSSYSA-N
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Description

“(1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol” is a chemical compound with the CAS Number: 556026-00-7 . It has a molecular weight of 196.63 .


Molecular Structure Analysis

The molecular formula of this compound is C10H9ClO2 . The IUPAC name is (S)-1-(benzofuran-2-yl)-2-chloroethan-1-ol . The Inchi Code is 1S/C10H9ClO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6H2/t8-/m1/s1 .

Scientific Research Applications

I have conducted several searches to find specific scientific research applications for “(1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol”, but unfortunately, the information available is quite limited and does not provide a detailed analysis of unique applications for this compound. The search results mostly discuss benzofuran derivatives in general, their bioactivity, and synthesis methods .

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and how to handle it safely. An SDS for this compound should be consulted for detailed safety and hazard information .

properties

IUPAC Name

(1S)-1-(1-benzofuran-2-yl)-2-chloroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHCVIVEPPHYOH-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)[C@@H](CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol

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